N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine
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Overview
Description
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine is a compound that features a bromine atom bonded to a triphenylphosphoranyl group, which is further attached to a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine typically involves the reaction of triphenylphosphine with bromine to form triphenylphosphine dibromide. This intermediate is then reacted with cyclohexanamine under controlled conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The compound can react with electrophiles, adding to the phosphorus center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxy derivatives, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine exerts its effects involves the interaction of the phosphorus center with various molecular targets. The bromine atom can act as a leaving group, facilitating the formation of new bonds at the phosphorus center. This can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine include:
Triphenylphosphine: A common reagent in organic synthesis.
Triphenylphosphine oxide: A product of oxidation reactions involving triphenylphosphine.
Dibromo(triphenyl)phosphorane: Another brominated phosphorus compound used in bromination reactions.
Uniqueness
This compound is unique due to the presence of both a cyclohexanamine moiety and a bromine atom bonded to the phosphorus center
Properties
CAS No. |
33946-64-4 |
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Molecular Formula |
C24H27BrNP |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[bromo(triphenyl)-λ5-phosphanyl]cyclohexanamine |
InChI |
InChI=1S/C24H27BrNP/c25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-21-13-5-1-6-14-21/h2-4,7-12,15-21,26H,1,5-6,13-14H2 |
InChI Key |
VLGBIMPBRMZZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Origin of Product |
United States |
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